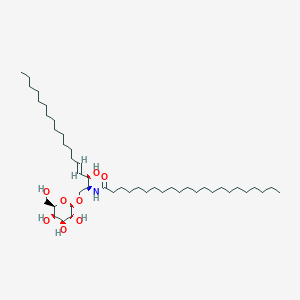
1-(beta-D-galactosyl)-N-behenoylsphingosine
Overview
Description
The molecule “1-(beta-D-galactosyl)-N-behenoylsphingosine” is a type of glycolipid. The beta-D-galactosyl group is a galactosyl group obtained by removing the hydroxy group from the hemiacetal function of beta-D-galactose .
Synthesis Analysis
The synthesis of such molecules often involves the use of enzymes known as beta-D-galactosidases. These enzymes can catalyze the transglycosylation reaction, transferring a galactosyl moiety from a donor molecule to an acceptor . In one study, four bifidobacterial beta-galactosidases were evaluated for their transgalactosylation activity in lactose-based slurry reactions .Chemical Reactions Analysis
Beta-D-galactosidases can catalyze the reaction of UDP-N-acetyl-D-glucosamine with substrates having a terminal beta-N-acetylglucosamine (beta-GlcNAc) residue, leading to the formation of glycolipids and glycoproteins .Scientific Research Applications
Synthesis and Properties
- Synthesis of photoactivatable analogues of psychosine, a β-galactosyl derivative of d-erythro-sphingosine, has been achieved. These analogues, including one similar to 1-(beta-D-galactosyl)-N-behenoylsphingosine, are useful for identifying molecular targets of psychosine after photoactivation and crosslinking. This research contributes to understanding the mechanisms behind psychosine-induced cytotoxicity, particularly in Krabbe's disease (Lankalapalli, Baksa, Liliom, & Bittman, 2010) (source).
Glycosylation Studies
- Gene sequence studies suggest the inactivation of alpha-1,3-galactosyltransferase in catarrhines after the divergence of apes from monkeys. This enzyme synthesizes galactosyl epitopes, similar to those in 1-(beta-D-galactosyl)-N-behenoylsphingosine, highlighting evolutionary changes in mammalian carbohydrate expression (Galili & Swanson, 1991) (source).
Enzymatic Recognition Studies
- A study on galactosyl-naphthyl-imine and -amine derivatives, similar in structure to 1-(beta-D-galactosyl)-N-behenoylsphingosine, explored their recognition of amino acids. This research is crucial for understanding lectin-carbohydrate interactions, relevant in biological processes involving carbohydrates like 1-(beta-D-galactosyl)-N-behenoylsphingosine (Ahuja et al., 2007) (source).
Biological Activity Evaluation
- Synthesis of α-galactosyl ceramide and related glycolipids, structurally related to 1-(beta-D-galactosyl)-N-behenoylsphingosine, demonstrated substantial effects on the expression of cytokines IFN-γ and IL-4 in mouse splenocytes. This indicates the potential immunomodulatory applications of similar compounds (Fan et al., 2005) (source).
Glycolipid Synthesis Research
- The synthesis of galactosylphytosphingosine and galactosylceramides, which are related to 1-(beta-D-galactosyl)-N-behenoylsphingosine, has been conducted to better understand the chemical properties and potential applications of these compounds in various fields, including biochemistry and pharmaceuticals (Pascher, 1974) (source).
Galactosyl Transfer Catalysis
- Studies on galactosyl transfer catalyzed by beta-glycosidases, like those interacting with 1-(beta-D-galactosyl)-N-behenoylsphingosine, have been conducted to understand their kinetics and mechanism. Such research aids in developing applications in biotechnology and medicine (Petzelbauer, Splechtna, & Nidetzky, 2001) (source).
Structural and Functional Studies
- Structural studies on beta-galactosidase from Penicillium sp. and its complex with galactose provide insights into enzyme-substrate interactions, which are relevant to understanding the function of compounds like 1-(beta-D-galactosyl)-N-behenoylsphingosine in biological systems (Rojas et al., 2004) (source).
Mechanism of Action
Target of Action
The primary target of 1-(beta-D-galactosyl)-N-behenoylsphingosine is the beta-D-galactosyl group . This group is obtained by removing the hydroxy group from the hemiacetal function of beta-D-galactose and, by extension, of a lower oligosaccharide having galactose at the reducing end .
Mode of Action
1-(beta-D-galactosyl)-N-behenoylsphingosine interacts with its targets through the D-Galactosidase enzyme . This enzyme catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule .
Biochemical Pathways
The action of 1-(beta-D-galactosyl)-N-behenoylsphingosine affects the galactosyl group pathways . The compound’s interaction with the beta-D-galactosyl group leads to changes in these pathways, impacting the function of beta-D-galactosyl groups .
Pharmacokinetics
The compound’s interaction with the beta-d-galactosyl group and the d-galactosidase enzyme suggests that it may have significant bioavailability .
Result of Action
The molecular and cellular effects of 1-(beta-D-galactosyl)-N-behenoylsphingosine’s action are primarily related to its interaction with the beta-D-galactosyl group and the D-Galactosidase enzyme . By interacting with these targets, the compound can affect the function of beta-D-galactosyl groups and influence various biochemical pathways .
Action Environment
The action, efficacy, and stability of 1-(beta-D-galactosyl)-N-behenoylsphingosine can be influenced by various environmental factors. For instance, the activity of the D-Galactosidase enzyme, a key target of the compound, can be affected by temperature . At refrigerated temperatures, the stable structure of the enzyme adjusts for the reduced kinetic energy . Therefore, temperature and other environmental conditions can significantly impact the action of 1-(beta-D-galactosyl)-N-behenoylsphingosine.
properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43-,44-,45+,46+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGARKIIFOHVPF-YMBRMJIUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H89NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(beta-D-galactosyl)-N-behenoylsphingosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)
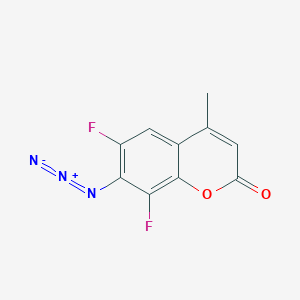
![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
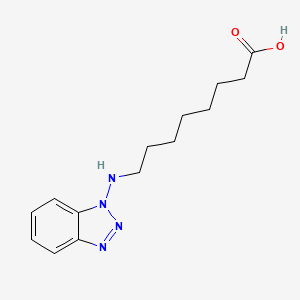

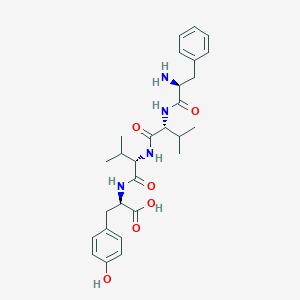
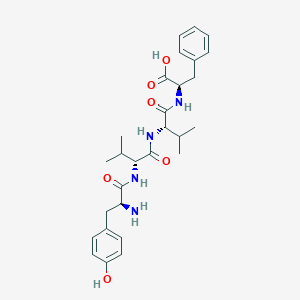
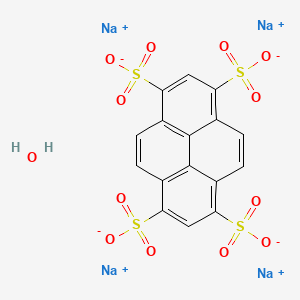
![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)
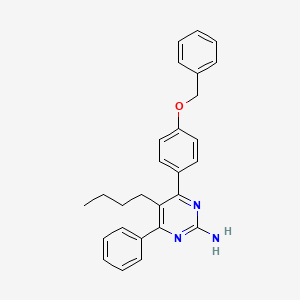
![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)
![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)